molecular formula C25H26N2O4S B467982 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide CAS No. 651018-66-5

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

Cat. No. B467982
CAS RN: 651018-66-5
M. Wt: 450.6g/mol
InChI Key: CJLVCQJNDOKTLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide” is a chemical compound with the molecular formula C25H26N2O4S and a molecular weight of 450.55 . It contains an indole nucleus, which is a significant heterocyclic system found in many bioactive aromatic compounds .


Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, a sulfonyl group, and an isopropylphenoxy group . The indole nucleus is aromatic in nature, with 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) .

Scientific Research Applications

Background

The compound N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide represents a unique chemical structure with potential implications in various scientific research areas. While the specific applications of this compound in scientific research are not directly available, insights can be drawn from related studies on compounds with similar structures or functional groups. This analysis focuses on the broader applications of structurally related compounds, providing a foundation for understanding the potential research avenues for the compound .

Advanced Oxidation Processes and Environmental Applications

Advanced Oxidation Processes (AOPs) are critical in environmental science, particularly for degrading recalcitrant compounds from aqueous media. Compounds similar to N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide may undergo degradation pathways that lead to various by-products, which can be analyzed for their biotoxicity and environmental impact. For instance, the degradation pathways and biotoxicity of acetaminophen, a compound with some structural similarity, have been extensively studied, highlighting the environmental relevance of understanding such chemical reactions (Qutob et al., 2022).

Pharmacological and Toxicological Evaluations

Evaluating the pharmacological and toxicological profiles of chemical compounds is crucial for drug development and safety assessment. Studies on compounds like thiophene analogues of benzidine and 4-aminobiphenyl, which share functional groups with the compound of interest, reveal the importance of understanding carcinogenic potential and providing insights into safer drug design (Ashby et al., 1978).

Drug Metabolism and Liver Toxicity Research

Research into the metabolism of drugs and their potential for causing liver toxicity is another area where structurally similar compounds can provide significant insights. For example, the biochemical, hematological, and histological modulations induced by acetaminophen and the potential of natural compounds like Urtica dioica in mitigating hepatotoxicity underscore the importance of studying the metabolic pathways and toxicological effects of new compounds (Juma et al., 2015).

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives, including “N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide”, and investigating their biological activities.

properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-18(2)19-7-11-22(12-8-19)31-17-25(28)26-21-9-13-23(14-10-21)32(29,30)27-16-15-20-5-3-4-6-24(20)27/h3-14,18H,15-17H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLVCQJNDOKTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.